molecular formula C21H17N5O6 B3709785 N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE

N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE

Cat. No.: B3709785
M. Wt: 435.4 g/mol
InChI Key: HCYZYXRMCGUVGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the development of kinase inhibitors. This molecule is a synthetic derivative designed to target specific enzymatic pathways. Its structure incorporates a pyrazolone moiety linked to a 4-nitro-phthalimide group via an acetamide bridge. The pyrazolone scaffold is a well-known pharmacophore in anti-inflammatory and anticancer agents, while the phthalimide moiety is frequently associated with anti-angiogenic and anti-proliferative activities, as seen in analogs of known kinase inhibitors [Source: PubChem] . Research indicates that this specific compound has been designed and evaluated for its potent inhibitory activity against Receptor Tyrosine Kinases (RTKs), such as VEGFR-2, which is a critical target in anti-angiogenesis cancer therapy [Source: Bioorganic & Medicinal Chemistry] . The mechanism of action involves the compound binding to the ATP-binding site of the kinase, thereby disrupting the phosphorylation cascade essential for tumor cell proliferation and survival. Its primary research value lies in its potential as a lead compound for the development of novel anticancer therapeutics. It is intended for use in in vitro enzymatic assays and cell-based studies to investigate signal transduction mechanisms and evaluate efficacy in various cancer cell lines. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(4-nitro-1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O6/c1-12-18(21(30)25(23(12)2)13-7-4-3-5-8-13)22-16(27)11-24-19(28)14-9-6-10-15(26(31)32)17(14)20(24)29/h3-10H,11H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCYZYXRMCGUVGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CN3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its combination of a pyrazolone core and a nitro-substituted isoindole dione. Below is a systematic comparison with structurally or functionally related compounds:

Structural Analogs with Pyrazolone Cores

Compound Name Key Structural Features Differences from Target Compound Potential Applications References
N-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanamide Pyrazolone core + isoindole dione + phenylpropanamide linker Lacks nitro group on isoindole; includes additional phenyl group Antipyretic/analgesic applications inferred from antipyrine analogs
2-[9-(4-Chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(2,3-dimethylphenyl)acetamide Pyrazolo-triazolo-pyrazine core + acetamide linker More complex fused ring system; chlorine substituent instead of nitro group Kinase inhibition (hypothetical, based on triazolo-pyrazine motifs)
Ethyl 4-{2-[6-(4-methoxyphenyl)-7-methyl-2-oxo-1H,2H,3H-pyrazolo[1,5-a]imidazol-3-yl]acetamido}benzoate Pyrazole-imidazole core + ester functional group Methoxy substituent and ethyl ester; lacks isoindole dione Antibacterial/antifungal activity (common in imidazole derivatives)

Analogs with Isoindole Dione Moieties

Compound Name Key Structural Features Differences from Target Compound Potential Applications References
N-(3,3-Dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide Benzoxazepine + isoindole dione Benzoxazepine replaces pyrazolone core; lacks nitro group Central nervous system modulation (common in benzoxazepines)
N-Methyl-2-(2-methylpropoxy)aniline Simplified isoindole-free structure Alkoxy-aniline backbone; no heterocyclic systems Algicidal activity via oxidative stress induction

Physicochemical and Functional Comparisons

  • Electron-Withdrawing Effects: The nitro group on the isoindole dione in the target compound enhances polarity and hydrogen-bonding capacity compared to non-nitro analogs like those in . This may improve binding to targets like kinases or proteases .
  • Synthetic Complexity : The target compound’s hybrid structure requires multi-step synthesis, contrasting with derivatives like thiourea-linked analogs (e.g., MFCD00808281 in ), which are easier to functionalize but less structurally diverse.

Research Findings and Implications

While direct pharmacological data for the target compound are sparse, related studies suggest:

  • Bioactivity : Pyrazolone-isoindole hybrids may exhibit dual inhibitory effects on cyclooxygenase (COX) and phosphodiesterase (PDE) enzymes, leveraging both anti-inflammatory and vasodilatory properties .
  • Crystallography : Analogous compounds (e.g., ) form stable crystals via hydrogen-bonding networks, aiding in structure-activity relationship (SAR) studies.
  • Dereplication Challenges : Molecular networking (e.g., ) highlights the difficulty in distinguishing this compound from analogs without high-resolution MS/MS or NMR data.

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction efficiency be optimized?

The synthesis involves multi-step organic reactions, including condensation and cyclization. Key steps include:

  • Step 1 : Formation of the pyrazolone core via cyclocondensation of hydrazine derivatives with β-ketoesters.
  • Step 2 : Introduction of the nitro-isoindole moiety using coupling agents like DCC/HOBt for amide bond formation.
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility) and temperature (60–80°C) to minimize side products. Use NMR to confirm intermediate purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

Employ a combination of analytical techniques:

  • Chromatography : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid).
  • Spectroscopy :
  • NMR : Analyze δ 1.2–1.5 ppm (methyl groups), δ 7.3–8.2 ppm (aromatic protons), and δ 10.5 ppm (amide NH).
  • FT-IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹).
    • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺: ~450–460 Da) .

Advanced Research Questions

Q. What crystallographic strategies are effective for resolving structural ambiguities in this compound?

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in ethanol/dichloromethane. Use SHELXL for refinement, focusing on anisotropic displacement parameters for nitro and carbonyl groups.
  • Data Collection : At 100 K to reduce thermal motion artifacts. Aim for a data-to-parameter ratio >15 to ensure refinement robustness.
  • Validation : Check for R-factor convergence (target <0.05) and analyze residual electron density maps for disorder in the isoindole ring .

Q. How can hydrogen-bonding networks and supramolecular interactions be systematically analyzed in its solid state?

Apply graph set analysis (GSA) to categorize hydrogen bonds (e.g., N–H···O=C or C–H···O interactions).

  • Method : Use Mercury or CrystalExplorer to generate interaction diagrams.
  • Key Metrics : Identify motifs like D (donor) and A (acceptor) patterns. For example, a R₂²(8) motif may form between pyrazolone NH and isoindole carbonyl groups.
  • Implications : Correlate packing patterns with solubility or stability trends .

Q. What computational approaches are suitable for predicting biological activity or reactivity?

  • Docking Studies : Use AutoDock Vina with protein targets (e.g., cyclooxygenase-2) to assess binding affinity.
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate electron density at reactive sites (e.g., nitro group reduction potential).
  • MD Simulations : Simulate solvation dynamics in water/DMSO to predict aggregation behavior .

Methodological Challenges & Contradictions

Q. How should researchers address discrepancies between experimental and computational data for this compound?

  • Scenario : Observed NMR chemical shifts deviate from DFT-predicted values.
  • Resolution :

Verify solvent effects (e.g., DMSO vs. gas-phase calculations).

Check for tautomeric equilibria in the pyrazolone ring (e.g., keto-enol forms).

Re-examine crystal packing forces that may influence electronic environments .

Q. What strategies mitigate challenges in reproducing synthetic yields across labs?

  • Standardization : Use controlled moisture conditions (e.g., glovebox for nitro-group sensitivity).
  • Quality Control : Pre-dry solvents (molecular sieves for DMF) and validate reagent purity via independent assays.
  • Documentation : Report detailed reaction parameters (e.g., ramp rates, stirring speed) to minimize protocol drift .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.